molecular formula C17H28N2O B15076246 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea CAS No. 86781-23-9

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea

Cat. No.: B15076246
CAS No.: 86781-23-9
M. Wt: 276.4 g/mol
InChI Key: KDTQCDBWMYEEKM-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is an organic compound with the molecular formula C₁₇H₂₈N₂O It is a derivative of urea, where the hydrogen atoms are replaced by butyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea can be synthesized through the reaction of 3,5-dimethylaniline with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen.

    Substitution: Substituted urea derivatives with various alkyl or aryl groups.

Scientific Research Applications

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea
  • 1,1-Dibutyl-3-(2-methoxyphenyl)urea
  • 1,1-Dibutyl-3-(3,4-dichlorophenyl)urea

Uniqueness

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of butyl groups also contributes to its distinct properties compared to other urea derivatives.

Properties

CAS No.

86781-23-9

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

1,1-dibutyl-3-(3,5-dimethylphenyl)urea

InChI

InChI=1S/C17H28N2O/c1-5-7-9-19(10-8-6-2)17(20)18-16-12-14(3)11-15(4)13-16/h11-13H,5-10H2,1-4H3,(H,18,20)

InChI Key

KDTQCDBWMYEEKM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC(=CC(=C1)C)C

Origin of Product

United States

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